molecular formula C9H8BrN3O B13012449 6-Bromo-8-methoxyquinazolin-4-amine

6-Bromo-8-methoxyquinazolin-4-amine

Cat. No.: B13012449
M. Wt: 254.08 g/mol
InChI Key: XGQHRJVMWOWQOZ-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxyquinazolin-4-amine is a chemical compound with the molecular formula C9H8BrN3O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxyquinazolin-4-amine typically involves the bromination of 6-methoxy-8-nitroquinoline followed by reduction. The process begins with the nitration of 6-methoxyquinoline to form 6-methoxy-8-nitroquinoline. This intermediate is then brominated using bromine in the presence of a suitable solvent like acetic acid. The resulting 6-bromo-8-nitroquinoline is subsequently reduced to this compound using a reducing agent such as tin(II) chloride in hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxyquinazolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-8-methoxyquinazoline derivatives, while oxidation can produce quinazoline N-oxides.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxyquinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, it may interact with other cellular proteins and pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methoxyquinazolin-4-amine is unique due to the presence of both bromine and methoxy groups, which contribute to its distinct chemical reactivity and biological activities. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

6-bromo-8-methoxyquinazolin-4-amine

InChI

InChI=1S/C9H8BrN3O/c1-14-7-3-5(10)2-6-8(7)12-4-13-9(6)11/h2-4H,1H3,(H2,11,12,13)

InChI Key

XGQHRJVMWOWQOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1N=CN=C2N)Br

Origin of Product

United States

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